molecular formula C6H14O2Si B1203287 3-(Trimethylsilyl)propionic acid CAS No. 5683-30-7

3-(Trimethylsilyl)propionic acid

Cat. No.: B1203287
CAS No.: 5683-30-7
M. Wt: 146.26 g/mol
InChI Key: NONFLFDSOSZQHR-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-(Trimethylsilyl)propionic acid is primarily used as an internal reference in NMR spectroscopy, which is essential for the accurate measurement of chemical shifts in aqueous solutions . The compound interacts with various biomolecules, including enzymes and proteins, by providing a stable reference point for NMR analysis. This interaction is non-covalent and does not interfere with the biochemical reactions being studied, making it an ideal reference compound .

Cellular Effects

The effects of this compound on cellular processes are minimal due to its role as an NMR reference compound. It does not significantly influence cell signaling pathways, gene expression, or cellular metabolism. Its primary function is to provide a consistent reference point for NMR measurements, ensuring accurate and reproducible data .

Molecular Mechanism

At the molecular level, this compound functions by providing a stable chemical shift reference in NMR spectroscopy. It does not participate in biochemical reactions or interact with biomolecules in a way that alters their function. Instead, it serves as a non-reactive marker that helps in the identification and quantification of other compounds in a sample .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is known for its stability over time. It does not degrade or lose its effectiveness as an NMR reference compound, ensuring consistent results in long-term studies. This stability is crucial for experiments that require prolonged observation periods .

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models are limited due to its primary use as an NMR reference compound. It is generally considered non-toxic and does not exhibit adverse effects at the concentrations typically used in NMR spectroscopy .

Metabolic Pathways

This compound is not involved in metabolic pathways within biological systems. Its role is confined to serving as a reference compound in NMR spectroscopy, and it does not participate in or influence metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is distributed uniformly due to its solubility in aqueous solutions. It does not interact with specific transporters or binding proteins, and its distribution is primarily influenced by diffusion .

Subcellular Localization

This compound does not exhibit specific subcellular localization. It remains uniformly distributed within the aqueous environment of the cell, providing a consistent reference point for NMR measurements without affecting cellular compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Trimethylsilyl)propionic acid can be synthesized through various methods. One common method involves the reaction of propionic acid with trimethylsilyl chloride in the presence of a base, such as triethylamine . The reaction typically proceeds under mild conditions and yields the desired product with high purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as distillation or recrystallization, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(Trimethylsilyl)propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trimethylsilyl)propionic acid is unique due to its specific chemical structure, which provides a distinct and easily identifiable chemical shift in NMR spectra. This makes it particularly useful for calibrating chemical shifts in aqueous solutions, where other internal standards may not be as effective .

Properties

IUPAC Name

3-trimethylsilylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2Si/c1-9(2,3)5-4-6(7)8/h4-5H2,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONFLFDSOSZQHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063978
Record name 3-(Trimethylsilyl)propionic acid
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Molecular Weight

146.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5683-30-7
Record name 3-(Trimethylsilyl)propionic acid
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Record name 3-(Trimethylsilyl)propionic acid
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Record name 3-(Trimethylsilyl)propionic acid
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Record name Propanoic acid, 3-(trimethylsilyl)-
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Record name 3-(Trimethylsilyl)propionic acid
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Record name 3-(trimethylsilyl)propionic acid
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Record name 3-(TRIMETHYLSILYL)PROPIONIC ACID
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Synthesis routes and methods

Procedure details

To 12.5 mL of water was added 8.73 g (0.0873 mole) of chromium trioxide which was mixed until all solid had dissolved. This solution was immersed in an ice/water bath, and 13.4 g (7.3 mL, 0.137 mole) of concentrated sulfuric acid (18M) was added cautiously. This was followed by the addition of 25 mL of water. The solution was then cooled to 0°-5° C. and added to a stirred solution of 16.5 g (0.125 mole) of 4,4-dimethyl-4-silapentanol in 800 mL of acetone which had been cooled to 0°-10° C. in an ice/water bath. During the addition the temperature was maintained at 20° C., and stirring was continued for three hours after the addition was complete. At the conclusion of this period sodium bisulfite was added to the reaction mixture in small portions until the brown color of chromic acid had disappeared from the upper layer. The two layers were separated, and the dense, green lower layer was extracted with 200 mL of petroleum ether. The layers were separated, and the upper layer was added to the upper layer which had been previously separated. This caused two phases to form. The layers were separated, and the lower layer was added to the lower layer from the reaction mixture. The combined lower layers were extracted three times with 200 mL of petroleum ether. The extracts were combined with the previously separated petroleum ether extract, and this mixture was successively washed twice with a saturated aqueous solution of sodium chloride, twice with a saturated aqueous solution of sodium bicarbonate, and finally with a saturated aqueous solution of sodium chloride. After being dried over anhydrous magnesium sulfate, the solvent was evaporated from the combined extracts under reduced pressure, leaving 4,4-dimethyl-4-silapentanoic acid as a residue. The NMR spectrum was consistent with the proposed structure. This is the method described in Organic Synthesis, Vol. V, p 866.
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
8.73 g
Type
catalyst
Reaction Step Five
Name
Quantity
12.5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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